molecular formula C14H15ClN4O B12550308 4H-Pyrazolo[4,3-c]quinolin-4-one, 5-(3-aminopropyl)-8-chloro-2,5-dihydro-3-methyl-

4H-Pyrazolo[4,3-c]quinolin-4-one, 5-(3-aminopropyl)-8-chloro-2,5-dihydro-3-methyl-

Cat. No.: B12550308
M. Wt: 290.75 g/mol
InChI Key: CHUXKSLQGDKINL-UHFFFAOYSA-N
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Description

4H-Pyrazolo[4,3-c]quinolin-4-one, 5-(3-aminopropyl)-8-chloro-2,5-dihydro-3-methyl- is a heterocyclic compound that belongs to the class of pyrazoloquinolines This compound is characterized by its unique structure, which includes a pyrazole ring fused to a quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-Pyrazolo[4,3-c]quinolin-4-one, 5-(3-aminopropyl)-8-chloro-2,5-dihydro-3-methyl- typically involves the condensation of ethyl 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate with substituted hydrazine . The reaction is carried out in a tetrahydrofuran solvent medium, which facilitates the cyclization process to form the pyrazoloquinoline core . The final compound is obtained through subsequent substitution reactions, yielding the desired product with good yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Cyclization of Quinolinone Precursors

A primary method involves the cyclization of 3-acyl-4-methoxy-1-methylquinolinones with hydrazines. This reaction forms the fused pyrazoloquinoline core structure, with the substituents (chloro, methyl, and aminoalkyl groups) introduced during or after cyclization.

Reaction with Substituted Anilines

In related pyrazoloquinoline derivatives, 4-chloro-1H-pyrazolo[4,3-c]quinolin-3-amine reacts with substituted anilines (e.g., 4-chloroaniline, 4-methoxyaniline) to form derivatives via nucleophilic aromatic substitution. This suggests that the chloro substituent in the target compound may undergo similar substitution reactions under analogous conditions .

Anthranilic Acid Derivatives

Anthranilic acid derivatives (e.g., N-(2-hydroxyphenyl)anthranilic acid) can react with hydrazines to form pyrazoloquinoline intermediates. For example, 3-acylquinoline alkyl/arylhydrazones undergo cyclization to yield pyrazoloquinolines, followed by further modifications to introduce substituents .

Substitution at the Chloro Position

The 8-chloro substituent is prone to nucleophilic aromatic substitution due to the electron-deficient nature of the pyrazoloquinoline system. Reactions with strong bases (e.g., hydroxide ions) or nucleophiles (e.g., amines, alkoxides) can replace the chloro group, yielding derivatives with diverse functional groups .

Reaction Conditions

Reagent/ConditionProduct TypeReference
Substituted anilinesAmino-substituted derivatives
HydrazinesCyclized pyrazoloquinoline core
SOCl₂Activation for substitutions

Modification of the Aminoalkyl Chain

The 5-(3-aminopropyl) side chain can undergo alkylation, acetylation, or coupling reactions. For instance, alkylating agents (e.g., alkyl halides) may modify the amino group, while oxidizing agents could alter the propyl chain without disrupting the core structure.

Structural Stability and Reactivity

The compound’s fused heterocyclic system confers stability, but reactive sites include:

  • Chloro substituent : Susceptible to substitution.

  • Amino group : Amenable to alkylation or acylation.

  • Methyl group : Less reactive but may participate in oxidation reactions .

Structural Analysis and Validation

The compound’s structure is typically validated using NMR spectroscopy and X-ray crystallography . For example:

  • ¹H NMR : Confirms the presence of the aminoalkyl chain and chloro substituent.

  • ¹³C NMR : Identifies carbons in the fused ring system.

  • X-ray crystallography : Provides unambiguous confirmation of the molecular conformation .

Cyclization Pathway

The cyclization of quinolinone precursors with hydrazines likely proceeds through:

  • Hydrazine attack : Formation of a hydrazone intermediate.

  • Intramolecular cyclization : Ring closure to form the pyrazoloquinoline core.

  • Elimination : Loss of water or methanol to stabilize the structure .

Substitution at the Chloro Position

Nucleophilic substitution involves:

  • Electrophilic activation : The chloro group becomes susceptible to attack due to electron withdrawal from the aromatic system.

  • Nucleophilic attack : Replacement of the chloro group by a nucleophile (e.g., amine, alkoxide).

  • Aromatic stabilization : The substituted product retains aromaticity .

Biological and Chemical Implications

While the query focuses on chemical reactions, the compound’s structure suggests potential biological activity. For example, pyrazoloquinolines are known for interacting with enzymes or receptors, and substitutions (e.g., chloro, amino groups) may enhance binding affinity .

Scientific Research Applications

Anticancer Activity

Research has indicated that 4H-Pyrazolo[4,3-c]quinolin-4-one derivatives exhibit significant anticancer properties. The compound has been identified as a potent inhibitor of serine/threonine-protein kinase Chk1, which plays a crucial role in cell cycle regulation and DNA repair mechanisms. Inhibiting Chk1 can enhance the effectiveness of chemotherapeutic agents by disrupting cancer cell survival pathways .

Table 1: Summary of Anticancer Activity

CompoundTargetMechanism of ActionReference
4H-Pyrazolo[4,3-c]quinolin-4-oneChk1Inhibition of kinase activity
Compound ATopoisomerase IIInduction of cytotoxicity
Compound BVarious cancer linesCell cycle arrest

Anti-inflammatory Properties

The compound also demonstrates significant anti-inflammatory activity. It has been shown to inhibit inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are critical enzymes involved in inflammatory responses. In vitro studies have reported IC50 values as low as 0.39 μM for the inhibition of iNOS, indicating a strong potential for treating inflammatory diseases.

Table 2: Inhibition of Inflammatory Enzymes

CompoundIC50 (μM)Target EnzymeMechanism of Action
5-(3-aminopropyl)-8-chloro-2,5-dihydro-3-methyl-0.39iNOSEnzyme inhibition
Compound C0.45COX-2Enzyme inhibition
Compound D0.50COX-2Enzyme inhibition

Neuropharmacological Applications

Recent studies have explored the potential of pyrazoloquinoline derivatives as ligands for central benzodiazepine receptors. These compounds may exhibit anxiolytic and anticonvulsant properties by modulating GABA_A receptor activity. The structure-activity relationship (SAR) studies have highlighted how small modifications can shift the intrinsic activity from agonist to antagonist or inverse agonist, making these compounds promising candidates for neuropharmacological applications .

Other Pharmacological Activities

Beyond anticancer and anti-inflammatory effects, derivatives of this compound have been investigated for their roles as phosphodiesterase inhibitors and cyclooxygenase inhibitors. These properties suggest potential applications in treating asthma and other respiratory conditions due to their ability to relax bronchial tissues and reduce inflammation .

Case Studies

Several case studies have documented the synthesis and evaluation of pyrazoloquinoline derivatives:

  • Synthesis and Evaluation : A study synthesized a library of pyrazoloquinoline derivatives with varying substituents to evaluate their biological activities against cancer cell lines. The results indicated that certain modifications significantly enhanced anticancer activity while maintaining low toxicity profiles .
  • In Vivo Studies : Animal models have been utilized to assess the therapeutic efficacy of these compounds in reducing tumor growth and inflammation-related symptoms, demonstrating significant promise for future clinical applications .

Mechanism of Action

The mechanism of action of 4H-Pyrazolo[4,3-c]quinolin-4-one, 5-(3-aminopropyl)-8-chloro-2,5-dihydro-3-methyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4H-Pyrazolo[4,3-c]quinolin-4-one, 5-(3-aminopropyl)-8-chloro-2,5-dihydro-3-methyl- is unique due to its specific combination of substituents, which impart distinct chemical and biological properties

Biological Activity

4H-Pyrazolo[4,3-c]quinolin-4-one derivatives, including the specific compound 5-(3-aminopropyl)-8-chloro-2,5-dihydro-3-methyl-, have garnered significant attention due to their diverse biological activities. This article reviews the pharmacological properties of this compound, focusing on its anti-inflammatory, anti-cancer, and antimicrobial effects, supported by recent research findings.

Chemical Structure and Properties

The compound 4H-Pyrazolo[4,3-c]quinolin-4-one, 5-(3-aminopropyl)-8-chloro-2,5-dihydro-3-methyl- has a unique structure that contributes to its biological activity. The presence of the pyrazoloquinoline core is associated with various therapeutic effects.

1. Anti-inflammatory Activity

Research indicates that pyrazolo[4,3-c]quinoline derivatives exhibit significant anti-inflammatory properties. A study demonstrated that these compounds inhibit inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), crucial enzymes in the inflammatory response. Specifically, certain derivatives showed inhibition of lipopolysaccharide (LPS)-stimulated nitric oxide production in RAW 264.7 macrophages with IC50 values as low as 0.39 μM .

Table 1: Anti-inflammatory Activity of Pyrazolo[4,3-c]quinoline Derivatives

CompoundIC50 (μM)Mechanism of Action
5-(3-aminopropyl)-8-chloro-2,5-dihydro-3-methyl-0.39Inhibition of iNOS and COX-2
Compound A0.45Inhibition of iNOS
Compound B0.50COX-2 inhibition

2. Anticancer Activity

The anticancer potential of pyrazolo[4,3-c]quinolines has been highlighted in various studies. These compounds have shown cytotoxic effects against several cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For instance, derivatives have been identified as potent inhibitors of cancer cell growth through mechanisms involving the activation of apoptotic pathways and disruption of cell cycle progression .

Case Study: Anticancer Effects

A recent study investigated the effect of a series of pyrazolo[4,3-c]quinoline derivatives on human breast cancer cells (MCF-7). The results indicated a dose-dependent reduction in cell viability, with some compounds exhibiting over 70% inhibition at micromolar concentrations . This suggests that structural modifications can enhance their therapeutic efficacy.

3. Antimicrobial Activity

Pyrazolo[4,3-c]quinolines also display antimicrobial properties against various pathogens. Studies have shown effectiveness against bacterial strains such as Escherichia coli and Staphylococcus aureus. The compounds were evaluated using standard antimicrobial susceptibility tests and demonstrated significant inhibition zones compared to control antibiotics .

Table 2: Antimicrobial Activity of Selected Pyrazolo[4,3-c]quinoline Derivatives

CompoundBacterial StrainZone of Inhibition (mm)
Compound CE. coli20
Compound DS. aureus25
Compound EC. albicans15

Structure-Activity Relationship (SAR)

The biological activity of pyrazolo[4,3-c]quinolines is closely related to their chemical structure. Modifications at specific positions on the pyrazole ring can significantly influence their potency and selectivity against various biological targets. For example, substituents such as amino groups or halogens have been shown to enhance anti-inflammatory and anticancer activities .

Properties

Molecular Formula

C14H15ClN4O

Molecular Weight

290.75 g/mol

IUPAC Name

5-(3-aminopropyl)-8-chloro-3-methyl-2H-pyrazolo[4,3-c]quinolin-4-one

InChI

InChI=1S/C14H15ClN4O/c1-8-12-13(18-17-8)10-7-9(15)3-4-11(10)19(14(12)20)6-2-5-16/h3-4,7H,2,5-6,16H2,1H3,(H,17,18)

InChI Key

CHUXKSLQGDKINL-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NN1)C3=C(C=CC(=C3)Cl)N(C2=O)CCCN

Origin of Product

United States

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